molecular formula C10H11ClO B3145814 3-(4-Methylphenyl)propanoyl chloride CAS No. 58183-40-7

3-(4-Methylphenyl)propanoyl chloride

Cat. No. B3145814
CAS RN: 58183-40-7
M. Wt: 182.64 g/mol
InChI Key: QXOVXYKNXDTLTR-UHFFFAOYSA-N
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Patent
US06114391

Procedure details

A solution of triphenylphosphine (0.117 moles, 30.8 g) in acetone (200 ml) is added under a nitrogen stream at r.t. with Cu (I) bis-(triphenyl-phosphine)-tetrahydroborate (0.067 moles, 40.69 g), then 3-(4-methylphenyl)propanoyl chloride (0.055 moles, 10 g) dissolved in acetone (85 ml) is dropped in 45'. The mixture is stirred at r.t. under nitrogen for 1 h. The precipitated solid is filtered, washing with acetone and the filtrate is evaporated under vacuum. The residue is dissolved in chloroform (340 ml), added with cuprous chloride (0.135 moles, 13.38 g) and stirred under nitrogen stream for 1 h at r.t. The mixture is filtered through celite, the filtrate is evaporated to dryness and the resulting residue is taken up into ethyl ether and petroleum ether, filtered and evaporated under vacuum to obtain an oil. Yield: 6.7 g (83%)
Quantity
30.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
40.69 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
13.38 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][C:29](Cl)=[O:30])=[CH:23][CH:22]=1>CC(C)=O>[CH3:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][CH:29]=[O:30])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Cu
Quantity
40.69 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CCC(=O)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
cuprous chloride
Quantity
13.38 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at r.t. under nitrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropped in 45'
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washing with acetone
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform (340 ml)
STIRRING
Type
STIRRING
Details
stirred under nitrogen stream for 1 h at r.t
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=C(C=C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.